molecular formula C9H5N3O2 B3182978 4-Azidocoumarin CAS No. 42373-56-8

4-Azidocoumarin

Cat. No. B3182978
CAS RN: 42373-56-8
M. Wt: 187.15 g/mol
InChI Key: IUICMSYHSPWQPN-UHFFFAOYSA-N
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Description

4-Azidocoumarin is an organic compound that is a derivative of coumarin . It has emerged as a widely applicable labeling agent in diverse biological systems . It is used in the area of bioconjugation . It is also a fluorogenic probe useful for the detection of hydrogen sulfide (H2S) .


Synthesis Analysis

A common way to produce 4-azidocoumarin is by condensation of salicylaldehyde and N-acetylglycine or nitroacetate . The intermediate is trapped with sodium azide to produce 4-azidocoumarin . The isomeric 4-azidocoumarin product can also be prepared from 4-hydroxycoumarin via the 4-chloro derivative, which reacts with sodium azide .


Molecular Structure Analysis

The molecular structure of 4-Azidocoumarin has been studied using steady-state fluorescence and time-resolved fluorescence studies at 298 K and low-temperature phosphorescence (LTP) studies at 77 K .


Chemical Reactions Analysis

4-Azidocoumarin has been used in Cu I catalyzed Huisgen 1,3-dipolar cycloaddition reactions . This reaction leads to the formation of fluorescent conjugates .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Azidocoumarin have been studied using spectroscopic analysis .

Scientific Research Applications

Microenvironment Studies in Drug Design and Delivery

4-Azidocoumarin (4-AC) plays a significant role in understanding the microenvironments within biomimicking and biomolecular systems, crucial for drug designing and delivery. The photophysics of 4-AC, a fluorescent coumarin derivative, have been extensively studied in different systems like cyclodextrins (CDs) and serum albumins (SAs). These studies show that 4-AC's emission enhances in hydrophobic environments, which is pivotal for understanding the interaction of drugs with biological systems (Paul et al., 2021).

RNA Research and Photoaffinity Labeling

4-Azidocoumarin is utilized in RNA research, particularly in photoaffinity labeling. A multifunctional reagent based on a coumarin scaffold, such as N3BC (7-azido-4-(bromomethyl)coumarin), is employed for selective labeling of uridine in RNA. This method facilitates various structure-function studies in RNA, including photo-crosslinking to proteins and further derivatization by click-chemistry for introducing additional fluorophores (Kellner et al., 2011).

Synthesis and Evaluation of Pharmaceutical Compounds

4-Azidocoumarins are key intermediates in the synthesis of various pharmaceutical compounds. For instance, 1,4-Triazolyl combretacoumarins, synthesized using 4-azidocoumarins, have been explored for their cytotoxicity and antiviral activities. These compounds show potential applications in treating various diseases, including cancer (Khandaker et al., 2019).

Fluorescent Probing and Imaging

4-Azidocoumarin-based compounds, like Lyso-C, have been developed as fluorescent probes for imaging specific biological molecules or processes. For instance, Lyso-C can image lysosomal hydrogen sulfide in living cells, demonstrating the potential of 4-azidocoumarin derivatives in biological imaging and diagnostics (Xie et al., 2017).

Photophysical Studies and Molecular Docking

4-Azidocoumarin also aids in understanding the interactions between serum albumins and ligands. Studies involving 4-AC and serum albumins (BSA/HSA) help visualize binding sites and the effect of these interactions on protein structure, crucial for drug development (Paul et al., 2017).

Safety And Hazards

The safety data sheet for 4-Azidocoumarin indicates that it is classified under acute toxicity, oral (Category 4), H302 .

Future Directions

Future research on 4-Azidocoumarin could focus on its potential as a novel anticancer drug . Its unique fluorescent properties make it a highly promising pharmacophore for the development of novel anticancer drugs .

properties

IUPAC Name

4-azidochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-12-11-7-5-9(13)14-8-4-2-1-3-6(7)8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUICMSYHSPWQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azidocoumarin

CAS RN

42373-56-8
Record name 4-Azidocoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-chloro coumarin, (100 mg, 0.54 mmol) was dissolved in 2 mL of DMF at room temperature and followed by the addition of NaN3 (40 mg, 0.62 mmol) and stirring for twelve hours. The reaction mixture was poured onto 10 g of ice, and then stirred for 30 minutes at room temperature. Filtration and drying afforded white powder; yield (80 mg, 80%); mp 159-160° C. 1H-NMR (300 MHz, CDCl3): δ 7.2-7.7 (m, 5H).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
W Stadlbauer, S Prattes, W Fiala - Journal of heterocyclic …, 1998 - Wiley Online Library
… 4-Chlorocoumarin-3-carboxylates 4g,h were reacted in acetonitrile instead of dimethylformamide to give 4-azidocoumarin-3-carboxylates 6f,g because otherwise only small yields were …
Number of citations: 38 onlinelibrary.wiley.com
S Paul, N Sepay, S Sarkar, P Roy, S Dasgupta… - New Journal of …, 2017 - pubs.rsc.org
… In this paper we report the interaction between the fluorescent probe 4-azidocoumarin (4-AC, Scheme 1b) with both serum albumins by steady-state and time-resolved fluorescence …
Number of citations: 37 pubs.rsc.org
AJ Netsuri - 2013 - academicworks.cuny.edu
… use of these conditions for the CuAAC reaction of 4-azidocoumarin and 1-ethynylbenzene did not … Crude mixture of a reaction between 4-azidocoumarin and 1-ethynylbenzene with 5% …
Number of citations: 1 academicworks.cuny.edu
NM Ibrahim, HAA Yosef, ESMA Yakout… - … , Sulfur, and Silicon, 2009 - Taylor & Francis
… interest in the chemistry of coumarin derivatives,Citation 15 , Citation 16 , Citation 17 , Citation 18 , Citation 19 , Citation 20 we have now studied the behavior of 4-azidocoumarin-3-…
Number of citations: 6 www.tandfonline.com
TA Khandaker - 2018 - academicworks.cuny.edu
… CHAPTER 2: RESULTS AND DISCUSSION [2.1] One-Pot Synthesis of 4-Azidocoumarin and its Derivatives In order to synthesize the first coupling agent, 4-azidocoumarin, we decided …
Number of citations: 0 academicworks.cuny.edu
H Singla, S Kumar, VK Maikhuri, K Kavita… - …, 2023 - Wiley Online Library
… Six 4-azidocoumarin precursors 2 a–f were synthesized from their corresponding 4-… the 4-azidocoumarin (2 a), 4-azido-2H-benzo[h]coumarin (2 b), 6-bromo-4-azidocoumarin (…
S Paul, P Roy, S Das, S Ghosh, PS Sardar, A Majhi - ACS omega, 2021 - ACS Publications
… The aim of the work presented here is to explore the prospective expediency of the optical properties of the ligand 4-azidocoumarin (4-AC) (Scheme 1) and its interaction with the …
Number of citations: 7 pubs.acs.org
TA Khandaker, JD Hess, R Aguilera… - European journal of …, 2019 - Wiley Online Library
… In an oven-dried 12 mL vial equipped with a stir bar was placed 4-azidocoumarin (3, 94.0 mg, 0.50 mmol) in dry CH 2 Cl 2 (3.75 mL), and 5-ethynyl-1,2,3-trimethoxybenzene (12, 115 mg…
W Stadlbauer, R Laschober, T Kappe - Monatshefte für Chemie/Chemical …, 1991 - Springer
… A solution of the 4-azidocoumarin fi (0.93 g, 10 mmol) and dimethyl formamide (40 ml) were refluxed for 12 h. The solvent was removed in vacuo and the residue was worked up as …
Number of citations: 0 link.springer.com
W Stadlbauer, S Prattes, W Fiala - ChemInform, 1998 - Wiley Online Library
Number of citations: 0

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